molecular formula C19H16N6O4 B11045584 2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

Cat. No.: B11045584
M. Wt: 392.4 g/mol
InChI Key: KDCCJJZBHAWDFV-UHFFFAOYSA-N
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Description

2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a morpholine ring, an indole moiety, and a pyrido[2,3-d]pyrimidine core, making it a highly interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step reactions. One common method involves the reaction of salicylaldehyde with substituted acrylonitriles to form intermediate compounds, which are then further reacted to form the desired spiro compound . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N6O4

Molecular Weight

392.4 g/mol

IUPAC Name

2'-morpholin-4-yl-2,4',7'-trioxospiro[1H-indole-3,5'-6,8-dihydro-3H-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C19H16N6O4/c20-9-11-15(26)22-14-13(16(27)24-18(23-14)25-5-7-29-8-6-25)19(11)10-3-1-2-4-12(10)21-17(19)28/h1-4,11H,5-8H2,(H,21,28)(H2,22,23,24,26,27)

InChI Key

KDCCJJZBHAWDFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=O)N2)C4(C(C(=O)N3)C#N)C5=CC=CC=C5NC4=O

Origin of Product

United States

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